

UCT943: A Preclinical Data Compendium for a Novel Anti-Malarial Candidate

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Compound of Interest

Compound Name: UCT943

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This technical guide provides a comprehensive summary of the preclinical data for **UCT943**, a next-generation anti-malarial compound targeting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). **UCT943** has demonstrated potent activity across multiple stages of the parasite lifecycle, positioning it as a potential component of a single-exposure radical cure and prophylaxis regimen.^{[1][2]} This document collates and presents key in vitro and in vivo data, experimental methodologies, and associated signaling pathways to serve as a resource for researchers in the field of anti-malarial drug development.

In Vitro Activity

UCT943 exhibits potent nanomolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.^{[3][4]} Its activity extends across various stages of the parasite's life cycle, including asexual blood stages, gametocytes, and liver stages, highlighting its potential for both treatment and transmission-blocking.^{[1][5]}

Parameter	P. falciparum NF54	P. falciparum K1	P. falciparum (Multidrug-Resistant Strains)	P. vivax (Clinical Isolates)	P. vivax PI4K (PvPI4K)	Human PI4K β	Reference
IC50	5.4 nM	4.7 nM	4 - 7 nM	14 nM (median)	23 nM	5.4 μ M	[3][6][7]

Parasite Stage	Activity	IC50	Reference
Asexual Blood Stage	Schizonts	-	[3][7]
Gametocytes	Early-stage (I-III)	134 nM	[3][7]
Late-stage (IV-V)	66 nM	[3][7]	
Gamete Formation	~80 nM	[3][7]	
Transmission Blocking	Standard Membrane Feeding Assay (SMFA)	96 nM	[3][7]
Liver Stage	P. vivax (prophylactic)	<100 nM	[7]
P. cynomolgi (prophylactic)	<10 nM	[7]	
P. berghei	0.92 nM	[7]	

In Vivo Efficacy

In vivo studies in murine models of malaria have demonstrated the high efficacy of **UCT943**. The compound achieved significant parasite reduction and cured infections at low oral doses. [3][6]

Animal Model	Parasite	Dose (p.o.)	Efficacy	ED90	Reference
Mouse	P. berghei	10 mg/kg	>99.9% parasitemia reduction, 100% cure, >30 mean survival days	1.0 mg/kg	[3][6]
P. berghei	3 mg/kg	99% parasitemia reduction, no complete cure, 10-day mean survival	-	[3][6]	
Humanized NOD-scid IL-2Ry-null Mouse	P. falciparum	-	2-fold more potent than MMV048	0.25 mg/kg	[3][6]

Pharmacokinetics

UCT943 exhibits favorable pharmacokinetic properties in preclinical species, characterized by high bioavailability and sustained exposure.[1][5] These properties are encouraging for the development of a single-dose treatment regimen.[5]

Species	Dosing	Bioavailability	t1/2	Tmax	Reference
Mouse	Oral	66% - 98%	6 h	<3 h	[5]
Rat	Oral	66% - 98%	-	12 h	[5]
Dog	Oral	66% - 98%	-	<3 h	[5]
Monkey	Oral	66% - 98%	29 h	7 h	[5]

The predicted human dose for a curative single administration, based on monkey and dog pharmacokinetic data, is estimated to be between 50 and 80 mg.[1][3][5][8]

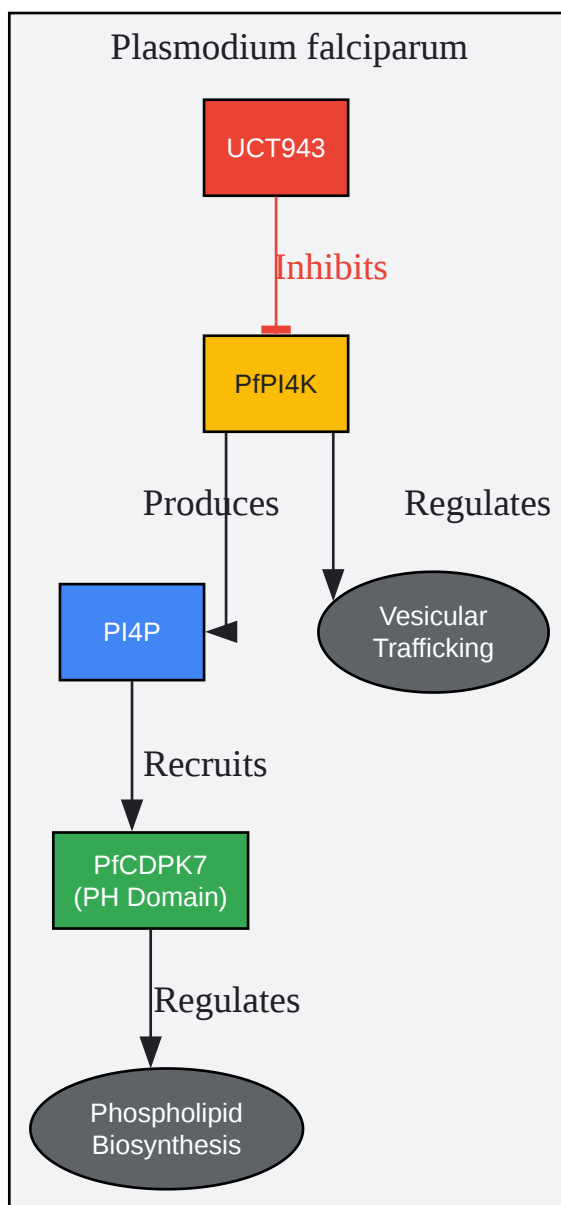
Cytotoxicity

Cell Line	CC50	Reference
L6	12 μ M	[6]
CHO	17 μ M	[6]
Vero	113 μ M	[6]
HepG2	13 μ M	[6]

Mechanism of Action and Signaling Pathway

UCT943's primary molecular target is the Plasmodium lipid kinase, phosphatidylinositol 4-kinase (PfPI4K).[9] This enzyme is crucial for the parasite, playing a role in essential membrane trafficking events, likely at the Golgi apparatus.[9] Inhibition of PfPI4K disrupts these processes, leading to parasite death.

Recent studies have elucidated a signaling pathway involving PfPI4K and PfCDPK7 that regulates phospholipid biosynthesis in *P. falciparum*. [10][11] Inhibition of PfPI4K with compounds like **UCT943** has been shown to affect this pathway.[10]



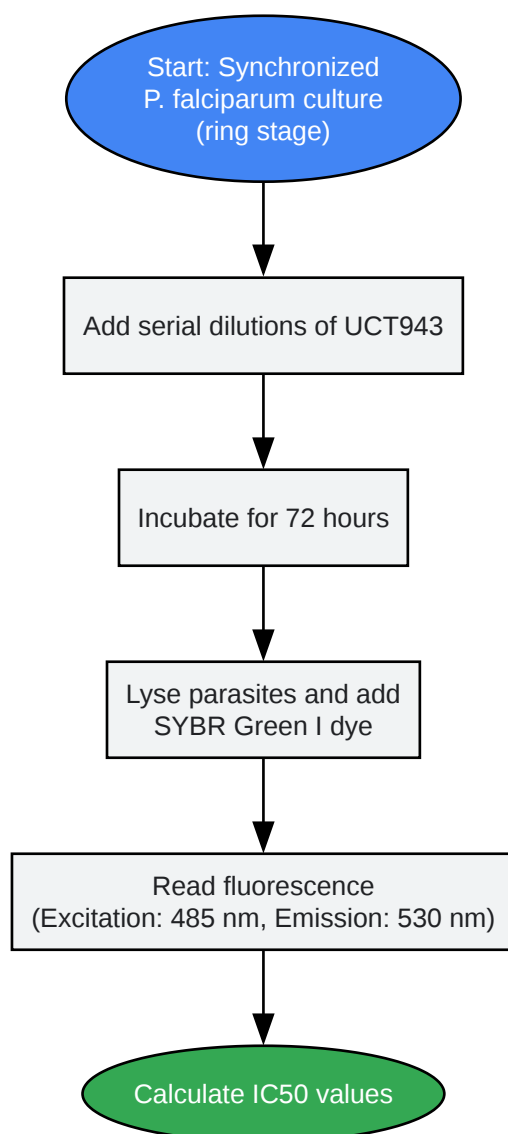
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Caption: **UCT943** inhibits PfPI4K, disrupting PI4P production and downstream signaling.

Experimental Protocols

In Vitro Anti-plasmodial Activity Assay

The in vitro activity of **UCT943** against *P. falciparum* is typically assessed using a SYBR Green I-based fluorescence assay.



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Caption: Workflow for determining the in vitro anti-plasmodial activity of **UCT943**.

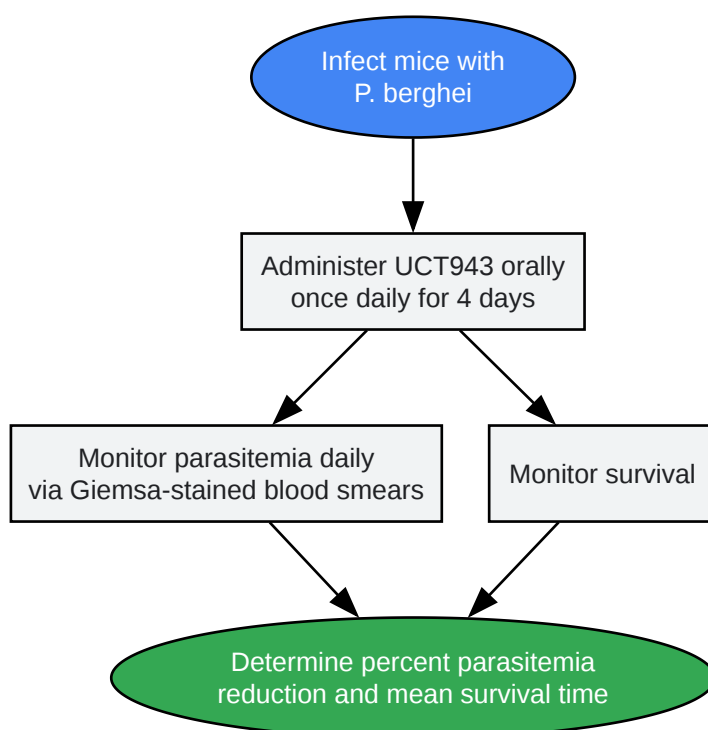
Methodology:

- P. falciparum cultures are synchronized at the ring stage.
- The parasite suspension is added to 96-well plates containing serial dilutions of **UCT943**.
- Plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

- After incubation, the plates are frozen to lyse the parasites.
- SYBR Green I lysis buffer is added to each well.
- Fluorescence is measured using a fluorescence plate reader.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in a *P. berghei* Mouse Model

The in vivo efficacy of **UCT943** is evaluated using the Peters' 4-day suppressive test in a *P. berghei*-infected mouse model.



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Caption: Workflow for assessing the in vivo efficacy of **UCT943** in a mouse model.

Methodology:

- Mice are infected intravenously with *P. berghei*.

- Two hours post-infection, mice are treated with **UCT943** orally once daily for four consecutive days. A vehicle control group is also included.
- On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopy.
- The percentage of parasite growth inhibition is calculated relative to the vehicle-treated control group.
- Mice are monitored daily for survival.

Conclusion

The preclinical data for **UCT943** strongly support its continued development as a novel anti-malarial agent. Its potent, multi-stage activity, favorable pharmacokinetic profile, and demonstrated in vivo efficacy suggest its potential to be a valuable tool in the fight against malaria. Further clinical investigation is warranted to translate these promising preclinical findings into a therapeutic benefit for patients. However, it is important to note that **UCT943** was withdrawn from development due to preclinical toxicity concerns.[9]

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